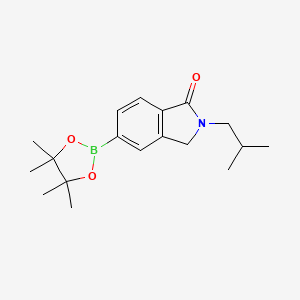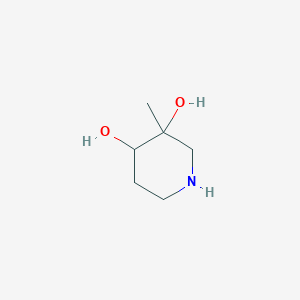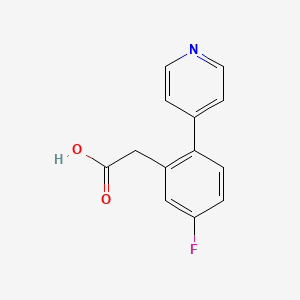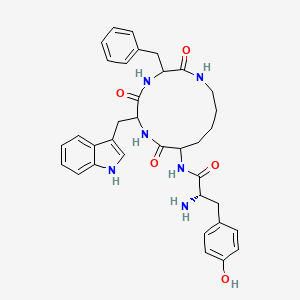
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” is a synthetic peptide composed of the amino acids tyrosine, lysine, tryptophan, and phenylalanine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and configuration of amino acids in this compound may confer unique properties that make it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized under certain conditions.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Applications De Recherche Scientifique
Peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and infectious diseases.
Industry: Using peptides in the development of biomaterials and nanotechnology.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(2): A similar peptide with a different sequence or configuration.
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(3): Another variant with potential differences in biological activity.
Uniqueness
The uniqueness of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” lies in its specific sequence and configuration, which may confer distinct biological properties compared to other peptides.
Propriétés
Formule moléculaire |
C35H40N6O5 |
|---|---|
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29?,30?,31?/m0/s1 |
Clé InChI |
CFVGCGXJRNVTFP-UZQQAHMESA-N |
SMILES isomérique |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
SMILES canonique |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



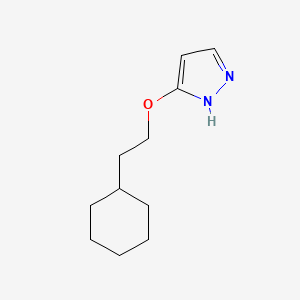
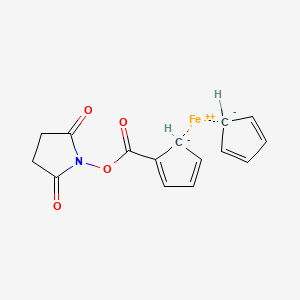
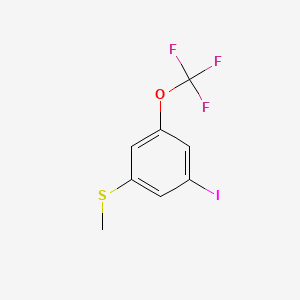

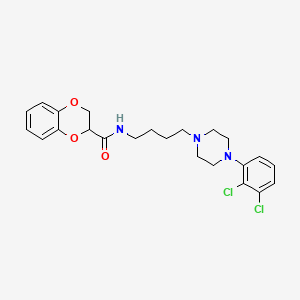

![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
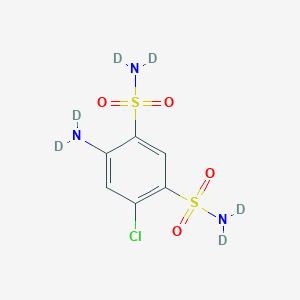
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
